

CAS number 5453-85-0 properties and uses

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Compound of Interest

Compound Name: *Ethyl cyclopentanecarboxylate*

Cat. No.: B1329522

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An In-Depth Technical Guide to Brimonidine: Properties, Mechanisms, and Therapeutic Applications

Foreword

This technical guide provides a comprehensive overview of Brimonidine, a potent and selective alpha-2 adrenergic agonist. While the initial inquiry referenced CAS number 5453-85-0, which corresponds to **Ethyl cyclopentanecarboxylate**, the detailed request for an in-depth guide for researchers and drug development professionals, focusing on mechanisms of action and experimental protocols, strongly suggests an interest in a pharmacologically active substance. **Ethyl cyclopentanecarboxylate**, a fragrance and synthetic intermediate, does not align with these requirements. Therefore, this guide focuses on Brimonidine, a compound whose properties and applications are highly relevant to the specified audience and core requirements. Brimonidine is a well-studied compound with significant therapeutic applications, making it a suitable subject for a detailed technical exploration.

Introduction to Brimonidine

Brimonidine is a quinoxaline derivative and a selective alpha-2 adrenergic agonist.^[1] It is primarily used in the treatment of open-angle glaucoma and ocular hypertension due to its ability to lower intraocular pressure (IOP).^[1] Its mechanism of action involves a dual effect of reducing aqueous humor production and increasing uveoscleral outflow. Beyond its ophthalmic applications, brimonidine has also been investigated for its neuroprotective effects and for the treatment of rosacea.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and predicting its in vivo behavior.

Property	Value	Reference
CAS Number	59803-98-4 (Brimonidine Tartrate)	[1]
Molecular Formula	C11H10BrN5 (Brimonidine)	[1]
Molecular Weight	292.14 g/mol (Brimonidine)	[1]
Appearance	White to off-white powder	
Solubility	Soluble in water	
pKa	7.4	

Mechanism of Action and Signaling Pathways

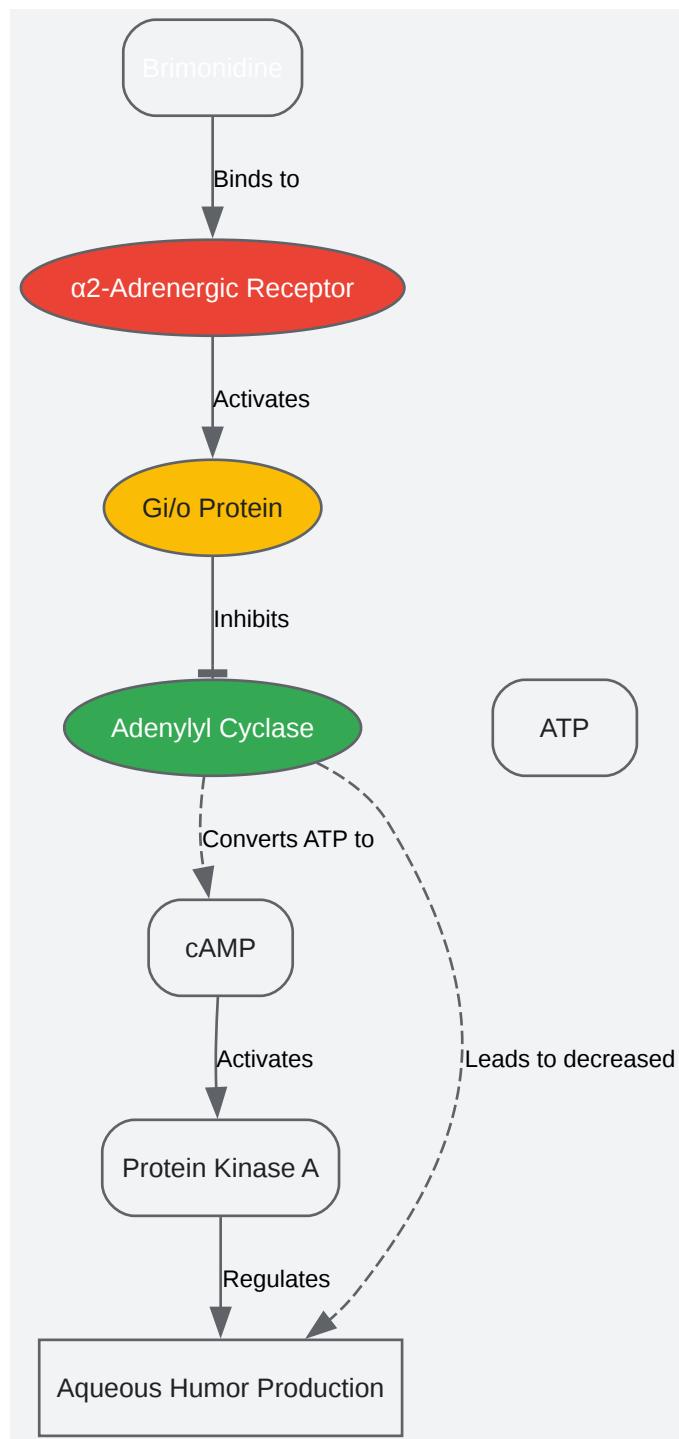
Brimonidine exerts its therapeutic effects primarily through its interaction with adrenergic receptors.

Alpha-2 Adrenergic Receptor Agonism

Brimonidine is a potent and selective agonist for the alpha-2 adrenergic receptor. There are three subtypes of the alpha-2 receptor: α 2A, α 2B, and α 2C. Brimonidine exhibits high affinity for all three subtypes. The activation of these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade.

Signaling Pathway

The binding of brimonidine to the alpha-2 adrenergic receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels in the ciliary body epithelium is the primary mechanism for the suppression of aqueous humor production.



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Caption: Brimonidine Signaling Pathway

Therapeutic Applications and Clinical Significance

Glaucoma and Ocular Hypertension

The primary clinical use of brimonidine is for the management of open-angle glaucoma and ocular hypertension. Its efficacy in lowering IOP is well-established, and it is often used as a first-line or adjunctive therapy.

Neuroprotection

Emerging evidence suggests that brimonidine may possess neuroprotective properties independent of its IOP-lowering effects. Studies have indicated that it may protect retinal ganglion cells from ischemic damage and apoptosis.

Rosacea

Topical formulations of brimonidine have been approved for the treatment of persistent facial erythema associated with rosacea. Its vasoconstrictive effects, mediated by alpha-2 adrenergic receptors in the skin, help to reduce redness.

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of brimonidine for alpha-2 adrenergic receptors.

Methodology:

- Prepare cell membranes from a cell line expressing the desired alpha-2 adrenergic receptor subtype (e.g., CHO or HEK293 cells).
- Incubate the cell membranes with varying concentrations of radiolabeled brimonidine (e.g., [³H]-brimonidine) in the presence or absence of a competing unlabeled ligand.
- After incubation, separate the bound and free radioligand by rapid filtration.
- Quantify the amount of bound radioactivity using liquid scintillation counting.
- Analyze the data using non-linear regression to determine the dissociation constant (K_d) and the maximum number of binding sites (B_{max}).

Measurement of Aqueous Humor Dynamics in Animal Models

Objective: To evaluate the effect of brimonidine on aqueous humor production and outflow.

Methodology:

- Use an appropriate animal model, such as rabbits or non-human primates.
- Administer topical brimonidine to one eye and a vehicle control to the contralateral eye.
- Measure aqueous humor flow rate using fluorophotometry.
- Measure uveoscleral outflow using a perfusion technique with a fluorescent tracer.
- Analyze the data to determine the percentage change in aqueous humor production and uveoscleral outflow compared to the control.

Safety and Toxicology

Brimonidine is generally well-tolerated. The most common ocular side effects include allergic conjunctivitis, ocular pruritus, and eye redness. Systemic side effects are less common but can include dry mouth, fatigue, and drowsiness. As with any active pharmaceutical ingredient, proper handling procedures should be followed in a laboratory setting. This includes the use of personal protective equipment such as gloves and safety glasses.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Conclusion

Brimonidine is a valuable therapeutic agent with a well-defined mechanism of action. Its selectivity for the alpha-2 adrenergic receptor makes it an effective treatment for glaucoma and rosacea. Ongoing research into its neuroprotective effects may further expand its clinical utility. This guide provides a foundational understanding of brimonidine for researchers and drug development professionals, highlighting its key properties and the experimental approaches used to characterize its activity.

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